molecular formula C22H16O2 B10845037 6-(4-Hydroxy-phenyl)-1-phenyl-naphthalen-2-ol

6-(4-Hydroxy-phenyl)-1-phenyl-naphthalen-2-ol

Cat. No.: B10845037
M. Wt: 312.4 g/mol
InChI Key: INNGVLJQICTRAF-UHFFFAOYSA-N
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Description

6-(4-Hydroxy-phenyl)-1-phenyl-naphthalen-2-ol is an organic compound belonging to the class of phenylnaphthalenes This compound consists of a naphthalene ring system substituted with a hydroxyphenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Hydroxy-phenyl)-1-phenyl-naphthalen-2-ol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(4-Hydroxy-phenyl)-1-phenyl-naphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or naphthalene rings.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

6-(4-Hydroxy-phenyl)-1-phenyl-naphthalen-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of the hydroxy group.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of 6-(4-Hydroxy-phenyl)-1-phenyl-naphthalen-2-ol involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Hydroxy-phenyl)-1-phenyl-naphthalen-2-ol is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H16O2

Molecular Weight

312.4 g/mol

IUPAC Name

6-(4-hydroxyphenyl)-1-phenylnaphthalen-2-ol

InChI

InChI=1S/C22H16O2/c23-19-10-6-15(7-11-19)17-8-12-20-18(14-17)9-13-21(24)22(20)16-4-2-1-3-5-16/h1-14,23-24H

InChI Key

INNGVLJQICTRAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC3=C2C=CC(=C3)C4=CC=C(C=C4)O)O

Origin of Product

United States

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